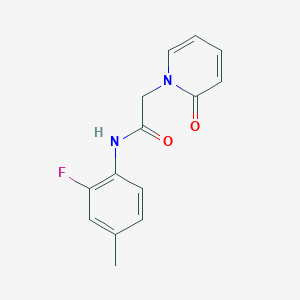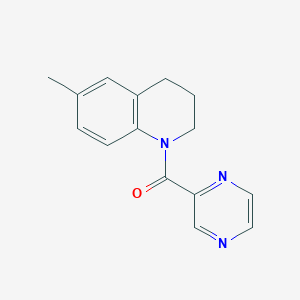![molecular formula C14H14N2O2 B7475862 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7475862.png)
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. This compound has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the induction of apoptosis in cancer cells. This compound has also been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in lab experiments is its ability to selectively target specific enzymes and proteins, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone in scientific research, including the development of new drugs for the treatment of inflammatory diseases, cancer, and viral infections. This compound may also be used as a tool for studying the mechanisms of various diseases and for developing new diagnostic and therapeutic strategies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone can be synthesized using a variety of methods, including the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-bromoacetophenone in the presence of a base. Other methods include the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-chloroacetophenone, or the reaction between 2,6-dimethyl-4-hydroxypyrimidine and 3-iodoacetophenone.
Aplicaciones Científicas De Investigación
1-{3-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-14(16-11(3)15-9)18-13-6-4-5-12(8-13)10(2)17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYROSJCYKVRJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
